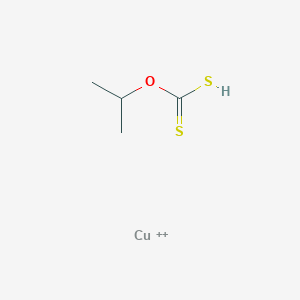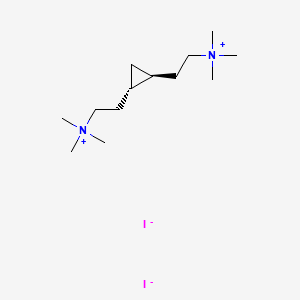
trans-(Cyclopropylenediethyl)bis(trimethylammonium) diiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-(Cyclopropylenediethyl)bis(trimethylammonium) diiodide: is a quaternary ammonium compound with the molecular formula C13H30N2.2I. This compound is characterized by the presence of two cyclopropyl groups and two trimethylammonium groups, making it a unique structure in the realm of organic chemistry .
Métodos De Preparación
The synthesis of trans-(Cyclopropylenediethyl)bis(trimethylammonium) diiodide typically involves the reaction of cyclopropyl ethylamine with trimethylamine in the presence of iodine. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of large-scale reactors and continuous flow systems to ensure consistent product quality .
Análisis De Reacciones Químicas
trans-(Cyclopropylenediethyl)bis(trimethylammonium) diiodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ions are replaced by other nucleophiles such as hydroxide or cyanide ions.
Common reagents and conditions used in these reactions include solvents like acetonitrile or dichloromethane, and reaction temperatures ranging from -20°C to 80°C. Major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
trans-(Cyclopropylenediethyl)bis(trimethylammonium) diiodide has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is studied for its potential antimicrobial properties, making it a candidate for use in disinfectants and antiseptics.
Medicine: Research is ongoing to explore its potential as a drug delivery agent, particularly in targeting specific cells or tissues.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules
Mecanismo De Acción
The mechanism of action of trans-(Cyclopropylenediethyl)bis(trimethylammonium) diiodide involves its interaction with cellular membranes. The compound’s quaternary ammonium groups can disrupt the lipid bilayer of cell membranes, leading to cell lysis and death. This mechanism is particularly effective against bacterial cells, making it a potent antimicrobial agent .
Comparación Con Compuestos Similares
Similar compounds to trans-(Cyclopropylenediethyl)bis(trimethylammonium) diiodide include:
Trimethyltetradecylammonium bromide: Another quaternary ammonium compound with similar antimicrobial properties.
Dithienylethene-bis(trimethylammonium) iodide: A compound with photochromic properties, used in light-responsive materials.
The uniqueness of this compound lies in its cyclopropyl groups, which impart distinct chemical and physical properties compared to other quaternary ammonium compounds .
Propiedades
Número CAS |
66902-82-7 |
|---|---|
Fórmula molecular |
C13H30I2N2 |
Peso molecular |
468.20 g/mol |
Nombre IUPAC |
trimethyl-[2-[(1S,2S)-2-[2-(trimethylazaniumyl)ethyl]cyclopropyl]ethyl]azanium;diiodide |
InChI |
InChI=1S/C13H30N2.2HI/c1-14(2,3)9-7-12-11-13(12)8-10-15(4,5)6;;/h12-13H,7-11H2,1-6H3;2*1H/q+2;;/p-2/t12-,13-;;/m1../s1 |
Clave InChI |
AFBMXPBYKRREGT-SNFSYSBXSA-L |
SMILES isomérico |
C[N+](C)(C)CC[C@@H]1C[C@H]1CC[N+](C)(C)C.[I-].[I-] |
SMILES canónico |
C[N+](C)(C)CCC1CC1CC[N+](C)(C)C.[I-].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


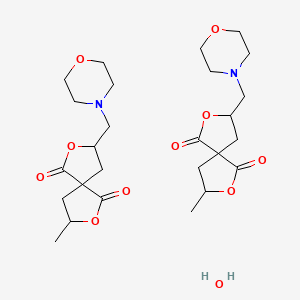
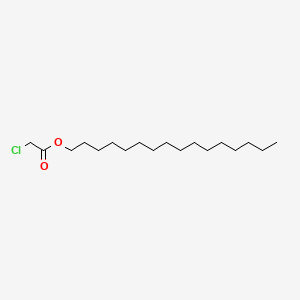
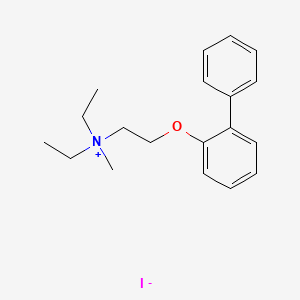

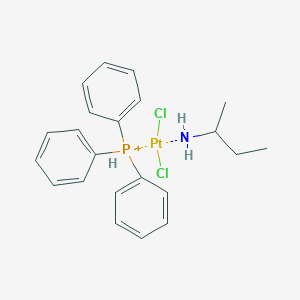
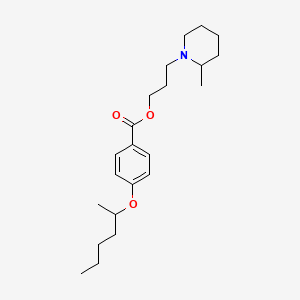
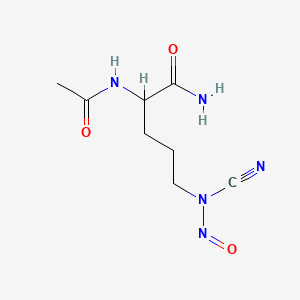
![Acetamide, N-[4-[(2-hydroxyethyl)sulfonyl]-2,5-dimethoxyphenyl]-](/img/structure/B13767734.png)
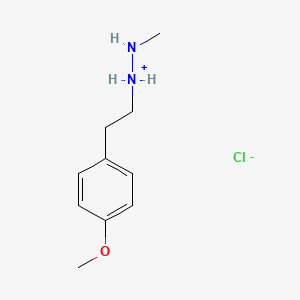
methyl}amino)-4-(methylsulfanyl)butanoate](/img/structure/B13767750.png)
